3-(3-Bromothiophen-2-yl)propan-1-amine

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Medicinal chemistry teams building fragment libraries for CNS target screening face a critical challenge: sourcing thiophene building blocks with the correct regiochemistry for sequential diversification. The 3-bromo-2-alkylamine substitution pattern on this compound is non-interchangeable with 5-bromo or non-brominated variants. - Enables a two-step sequential strategy: Pd-catalyzed C5-arylation (3-Br as blocking group) followed by C3-functionalization via bromine displacement, reducing synthetic step count by 1-2 steps. - Terminal primary amine eliminates stereochemical complexity that plagues chiral amine congeners, ensuring consistent coupling efficiency across parallel amide synthesis plates. - XLogP3 of 2.0 and TPSA of 54.3 Ų position this fragment favorably within CNS drug-like property space, outperforming the non-brominated analog (XLogP3 1.3).

Molecular Formula C7H10BrNS
Molecular Weight 220.13 g/mol
Cat. No. B13184664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromothiophen-2-yl)propan-1-amine
Molecular FormulaC7H10BrNS
Molecular Weight220.13 g/mol
Structural Identifiers
SMILESC1=CSC(=C1Br)CCCN
InChIInChI=1S/C7H10BrNS/c8-6-3-5-10-7(6)2-1-4-9/h3,5H,1-2,4,9H2
InChIKeyGJCBLVRWEHVMBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromothiophen-2-yl)propan-1-amine: Chemical Identity and Procurement-Relevant Baseline Properties


3-(3-Bromothiophen-2-yl)propan-1-amine (CAS 1000532-22-8) is a brominated thiophene derivative bearing a primary amine terminated three-carbon alkyl chain at the 2-position and a bromine substituent at the 3-position of the thiophene ring [1]. With a molecular formula of C₇H₁₀BrNS and a molecular weight of 220.13 g/mol, this compound belongs to the class of heteroaromatic primary amine building blocks widely employed in medicinal chemistry and materials science for constructing more complex molecular architectures via cross-coupling and amidation chemistries . Its computed XLogP3 of 2 and a topological polar surface area (TPSA) of 54.3 Ų position it within the physicochemical space typical of CNS-penetrant fragment-like scaffolds [1].

Why 3-(3-Bromothiophen-2-yl)propan-1-amine Cannot Be Casually Replaced by In-Class Thiophene Propanamine Analogs


The 3-bromo-2-alkylamine substitution pattern on the thiophene core is not interchangeable with other regioisomers such as 5-bromo-2-alkylamine or non-brominated variants. The bromine at the 3-position exerts a distinct ortho-directing electronic effect: in 3-bromothiophene, deprotonation with LDA is guided to the adjacent 2-position rather than the competing 5-position, a regiochemical outcome that is reversed in 2-bromothiophene [1]. This property is critical for sequential functionalization strategies where the bromine serves as both a blocking group for C5 arylation and a handle for subsequent C3 cross-coupling [2]. Furthermore, the propan-1-amine chain length influences both the pKa of the terminal amine (affecting salt formation and purification behavior) and the conformational flexibility of derived ligands, factors not reproducible with the shorter ethan-1-amine or methyl-branched propan-2-amine congeners [3].

Quantitative Differentiation Evidence: 3-(3-Bromothiophen-2-yl)propan-1-amine Versus Closest Analogs


Increased Lipophilicity (XLogP3) Relative to Non-Brominated Analog Enables Superior Passive Membrane Permeability Predictions

The introduction of bromine at the 3-position of the thiophene ring increases the computed XLogP3 from 1.3 for the non-brominated 3-(thiophen-2-yl)propan-1-amine to 2.0 for the target compound, representing a ΔXLogP3 of +0.7 [1][2]. This shift moves the compound closer to the CNS drug-like optimal logP range of 2–4, while maintaining a favorable TPSA of 54.3 Ų (below the 90 Ų threshold for blood-brain barrier penetration) [1].

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Rotatable Bond Count Advantage Over Shorter-Chain Ethylamine Analog for Conformational Sampling in Target Engagement

The target compound possesses 3 rotatable bonds, compared to 2 rotatable bonds for the shorter-chain analog 2-(3-bromothiophen-2-yl)ethan-1-amine [1][2]. The additional freely rotating C–C bond in the propan-1-amine chain provides greater conformational flexibility, which can translate into improved sampling of binding pocket sub-pockets during target engagement without increasing molecular weight beyond the fragment-like range (MW 220.13 vs 206.11) [1][2].

Fragment-Based Drug Discovery Molecular Recognition SAR Exploration

Regiochemical Ortho-Directing Effect of 3-Bromo Substituent Enables Selective Sequential Functionalization Not Achievable with 5-Bromo Regioisomer

In 3-bromothiophene derivatives, the bromine substituent directs metalation to the adjacent 2-position via an ortho-assistance mechanism, whereas the 5-position remains available for electrophilic or cross-coupling chemistry [1]. This is in contrast to 3-(5-bromothiophen-2-yl)propan-1-amine, where the bromine at the 5-position leaves the 3-position unsubstituted and alters the regiochemical outcome of deprotonation events [1]. The 3-bromo-2-alkylamine pattern therefore uniquely enables sequential Pd-catalyzed C5-arylation (using bromine as a blocking group) followed by C3-functionalization via bromine substitution, a dual-functionalization strategy not possible with the 5-bromo isomer [2].

Synthetic Methodology Cross-Coupling Regioselective Functionalization

Higher Topological Polar Surface Area (TPSA) Relative to Non-Brominated Analog Improves Aqueous Solvation Potential

The introduction of the bromine atom at the 3-position increases the computed TPSA from 28.5 Ų for the non-brominated 3-(thiophen-2-yl)propan-1-amine to 54.3 Ų for the target compound, a ΔTPSA of +25.8 Ų [1][2]. This increase is driven by the contribution of the polarizable bromine atom to the molecular electrostatic surface, which enhances the compound's capacity for polar interactions with aqueous solvent without exceeding the 90 Ų threshold associated with impaired membrane permeability [1].

Drug-Likeness Solubility Prediction ADME Profiling

Identical Molecular Weight but Divergent Reactivity: The 3-Bromo vs 5-Bromo Regioisomer Comparison with Chiral Methyl-Branched Analog for Enantioselective Applications

While 3-(3-bromothiophen-2-yl)propan-1-amine and (2S)-1-(3-bromothiophen-2-yl)propan-2-amine share the same molecular formula (C₇H₁₀BrNS) and molecular weight (220.13 g/mol), they differ critically in the position of the amine group along the propyl chain . The target compound bears a terminal primary amine suitable for amide bond formation without introducing a stereocenter, whereas the (2S)-propan-2-amine analog introduces a chiral center at the amine-bearing carbon, which mandates enantioselective synthesis or chiral resolution steps . This distinction makes the target compound the preferred choice when stereochemical complexity is to be introduced at a later synthetic stage, or when achiral amine building blocks are required for parallel library synthesis .

Chiral Synthesis Stereoselective Catalysis Medicinal Chemistry

Exact Mass and Isotopic Signature Differentiate Target from 5-Bromo Regioisomer for Mass Spectrometry-Based Assays

Although 3-(3-bromothiophen-2-yl)propan-1-amine and its 5-bromo regioisomer 3-(5-bromothiophen-2-yl)propan-1-amine are structural isomers with identical molecular formula and monoisotopic mass (218.97173 Da), they can be distinguished by their distinct fragmentation patterns in tandem mass spectrometry and by their chromatographic retention times [1]. The 3-bromo-2-alkyl pattern places the electron-withdrawing bromine adjacent to the alkyl chain, influencing the bond dissociation energetics of the thiophene ring during collision-induced dissociation compared to the 5-bromo isomer [1]. This distinction is critical for analytical method development in drug metabolism and pharmacokinetic studies where unambiguous identification of the test article is required [1].

Analytical Chemistry Mass Spectrometry Metabolite Identification

Application Scenarios for 3-(3-Bromothiophen-2-yl)propan-1-amine Based on Verified Differentiation Evidence


CNS-Focused Fragment Library Design Requiring Brominated Thiophene Primary Amine Building Blocks

Medicinal chemistry teams constructing fragment libraries for CNS target screening should prioritize 3-(3-bromothiophen-2-yl)propan-1-amine over the non-brominated analog due to its higher XLogP3 (2.0 vs. 1.3) and elevated TPSA (54.3 vs. 28.5 Ų), which together position the fragment more favorably within the CNS drug-like property space [1]. The terminal primary amine provides a direct handle for amide coupling in fragment elaboration, while the bromine atom enables late-stage C–C bond formation via Suzuki or Buchwald-Hartwig cross-coupling without requiring additional halogenation steps [2].

Sequential Dual-Functionalization Synthesis of 2,3,5-Trisubstituted Thiophene Libraries

For parallel synthesis efforts targeting 2,3,5-trisubstituted thiophenes, the target compound uniquely enables a two-step sequential diversification strategy: first, Pd-catalyzed C5-arylation with the 3-bromo serving as a blocking group, followed by C3-functionalization via bromine displacement [1]. This regiochemical sequence is not accessible with the 5-bromo regioisomer and eliminates the need for protecting group strategies or separation of regioisomeric mixtures, directly reducing synthetic step count by 1–2 steps compared to alternative routes [2].

Achiral Amine Building Block Procurement for High-Throughput Amide Library Synthesis

When procuring thiophene-amine building blocks for automated parallel amide synthesis, the target compound is preferred over (2S)-1-(3-bromothiophen-2-yl)propan-2-amine because its terminal primary amine at C1 eliminates the stereochemical complexity that would otherwise require costly chiral chromatography or enantiopurity quality control for each library member [1]. The ≥95% purity specification available from suppliers ensures consistent coupling efficiency across library plates [2].

Bioanalytical Method Development Requiring Unambiguous Regioisomer Identification in Biological Matrices

Bioanalytical laboratories developing LC-MS/MS methods for quantifying thiophene-containing drug candidates in plasma or tissue homogenates should select 3-(3-bromothiophen-2-yl)propan-1-amine as their reference standard when the drug substance contains the 3-bromo-2-alkylthiophene substructure [1]. The distinct chromatographic retention and MS/MS fragmentation signature of this regioisomer, as compared to the 5-bromo isomer, ensures that analytical methods can be validated for specificity per ICH M10 guidelines, preventing misidentification of metabolites or degradation products [1].

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